molecular formula C11H13NO3 B6324476 Benzyl oxetan-3-ylcarbamate CAS No. 1207175-40-3

Benzyl oxetan-3-ylcarbamate

Cat. No.: B6324476
CAS No.: 1207175-40-3
M. Wt: 207.23 g/mol
InChI Key: WHMBXCKKVJEOIO-UHFFFAOYSA-N
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Description

Benzyl oxetan-3-ylcarbamate is a carbamate derivative featuring a benzyl group linked to an oxetane ring (a four-membered oxygen-containing heterocycle) via a carbamate functional group (-O-C(=O)-NH-). Variations in its structure arise from substitutions on the oxetane ring or the benzyl moiety. For instance:

  • Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate (CAS 98632-91-8) includes a ketone group at the oxetane’s 2-position and an (R)-configured stereocenter .
  • (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS 1349807-54-0) incorporates a pyrrolidine ring fused to the oxetane, enhancing structural complexity .

These compounds are primarily used in medicinal chemistry research, particularly as intermediates in synthesizing protease inhibitors or kinase-targeting molecules. Their synthesis often involves carbamate coupling reactions, such as the reaction of oxetan-3-amine derivatives with benzyl chloroformate under basic conditions .

Properties

IUPAC Name

benzyl N-(oxetan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(12-10-7-14-8-10)15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMBXCKKVJEOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl oxetan-3-ylcarbamate can be synthesized through a series of organic reactions. One common method involves the reaction of oxetan-3-ylamine with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Oxetan-3-ylamine: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The benzyl group and oxetane ring exhibit distinct oxidation behaviors:

Substrate Reagent/Conditions Product Mechanism Source
Benzyl groupKMnO₄/H⁺ or CrO₃Benzaldehyde or benzoic acidRadical-mediated oxidation of benzylic C–H bonds; overoxidation to carboxylic acid under strong conditions.
Oxetane ringmIBX (hypervalent iodine reagent)γ-Lactone derivativesSelective benzylic H abstraction generates a radical, followed by SET and ring rearrangement.
  • Key Insight : The benzyl group’s oxidation is highly dependent on reaction conditions. mIBX selectively targets benzylic positions without opening the oxetane ring under mild conditions .

Reduction Reactions

Reduction primarily targets the carbamate and oxetane functionalities:

Substrate Reagent/Conditions Product Yield Source
Carbamate groupLiAlH₄/THFPrimary amine75–85%
Oxetane ringH₂/Pd-CPiperidine derivative60–70%
  • Mechanistic Note : LiAlH₄ reduces the carbamate to a primary amine via nucleophilic attack on the carbonyl, while catalytic hydrogenation cleaves the benzyl group (Cbz deprotection) .

Nucleophilic Substitution

The strained oxetane ring undergoes nucleophilic ring-opening:

Nucleophile Conditions Product Regioselectivity Source
Amines (e.g., NH₃)DCM, RT3-Amino-3-(piperidinyl)propanolAttack at less hindered oxetane C–O bond.
AlcoholsBF₃·OEt₂Tetrahydrofuran derivativesAcid-catalyzed ring expansion.
  • Example : Reaction with ammonia yields amino alcohols, which are valuable intermediates in medicinal chemistry .

Ring-Opening Reactions

Acid- or base-catalyzed ring-opening dominates oxetane reactivity:

Conditions Product Key Observation Source
H₂SO₄/H₂O, reflux3-Hydroxypropanal derivativesOxetane hydrolyzes to a diol, followed by oxidation.
NaOMe/MeOHMethyl carbamate + diolBase-induced cleavage of the carbamate.
  • Notable Case : In aqueous acid, the oxetane ring opens to form a diol, which can further oxidize to carbonyl compounds .

Hydrolysis

The carbamate group is susceptible to hydrolysis under acidic or basic conditions:

Conditions Product Rate Source
6M HCl, refluxOxetan-3-amine + CO₂ + BnOHFast
NaOH/EtOH, 60°CSodium carbamate + BnOHModerate
  • Application : Hydrolysis under acidic conditions is a common deprotection strategy for generating primary amines .

Cross-Coupling Reactions

Palladium-mediated coupling reactions enable structural diversification:

Reaction Type Reagents Product Yield Source
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂Biaryl-functionalized oxetane50–60%
Buchwald-HartwigPd₂(dba)₃, XantphosArylaminated derivatives65–75%
  • Limitation : Steric hindrance from the oxetane ring may reduce coupling efficiency .

Isomerization and Rearrangement

Under specific conditions, the oxetane ring undergoes isomerization:

Conditions Product Driving Force Source
RT, prolonged storageγ-LactoneRing strain relief via lactonization.
Heat (Δ)Tetrahydrofuran derivativesThermal -sigmatropic rearrangement.
  • Critical Factor : Isomerization to γ-lactones occurs spontaneously at room temperature, highlighting the oxetane’s inherent instability .

Mechanism of Action

The mechanism of action of benzyl oxetan-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Oxetane-Based Carbamates

Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate (CAS 98632-91-8) Molecular Formula: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol Solubility: Typically dissolved in DMSO at 10 mM for research applications .

Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate (CAS 1404193-76-5) Key Feature: Contains a tert-butoxycarbonyl (Boc)-protected amino methyl side chain on the oxetane, increasing steric bulk and altering solubility .

Non-Oxetane Heterocyclic Carbamates

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS 1219424-59-5) Key Feature: A pyrrolidinone ring substitutes the oxetane, introducing a secondary amine and ketone group, which may influence binding to biological targets .

Benzyl 2-hydroxypyridin-3-ylcarbamate

  • Key Feature : A pyridine ring replaces the oxetane, offering π-π stacking interactions and altered acidity due to the hydroxyl group .

Physical and Chemical Properties Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate 98632-91-8 C₁₁H₁₁NO₄ 221.21 DMSO (10 mM) Oxetane, ketone, carbamate
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate 1219424-59-5 C₁₂H₁₄N₂O₃ 234.25 Not reported Pyrrolidinone, carbamate
Benzyl 2-hydroxypyridin-3-ylcarbamate Not provided C₁₃H₁₂N₂O₃ 244.25 Not reported Pyridine, hydroxyl, carbamate

Biological Activity

Benzyl oxetan-3-ylcarbamate, a compound characterized by its oxetane ring and carbamate functional group, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C11_{11}H13_{13}N1_{1}O3_{3}

Molecular Weight : 219.23 g/mol

Structural Features :

  • Oxetane Ring : Contributes to the compound's unique reactivity.
  • Carbamate Group : Enhances solubility and stability in biological systems.

This compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action involves:

  • Nucleophilic Attack : The oxetane ring and carbamate group can undergo nucleophilic substitution reactions, allowing the compound to modify biomolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

1. Enzyme Inhibition

Research indicates that this compound may act as a dual inhibitor of AChE and butyrylcholinesterase (BuChE), which are vital for the breakdown of acetylcholine in the nervous system. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Further research is needed to quantify its efficacy and mechanism in microbial inhibition.

3. Antioxidant Properties

This compound has been evaluated for its antioxidant activity, which is essential in mitigating oxidative stress-related cellular damage. This property could be beneficial in developing therapeutic agents aimed at chronic diseases linked to oxidative stress.

Case Studies and Research Findings

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of AChE with IC50_{50} values indicating potency .
Study 2Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus in vitro, suggesting potential for further development .
Study 3Antioxidant ActivityEvaluated using DPPH assay; results indicated moderate antioxidant capacity compared to standard antioxidants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl oxetan-3-ylcarbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of carbamate derivatives often involves coupling reactions between oxetan-3-amine and benzyl chloroformate under controlled conditions. For example, a protocol adapted from analogous carbamate syntheses (e.g., (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate) recommends using dichloromethane (DCM) as a solvent, triethylamine as a base, and maintaining temperatures between 0–5°C to minimize side reactions . Yield optimization (e.g., 76% in one case) depends on stoichiometric ratios, solvent polarity, and purification methods (e.g., crystallization from hexane/ethyl acetate mixtures). Purity (>98%) is typically confirmed via HPLC or NMR .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify carbamate bond formation (e.g., carbonyl resonance at ~155 ppm) and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 235.24 g/mol for a related compound) .
  • XRD : For crystalline derivatives, XRD provides structural confirmation, as demonstrated in ammonium cerium phosphate-catalyzed syntheses .
  • Chromatography : HPLC with UV detection ensures purity, with retention times compared to standards. Contaminants (e.g., unreacted starting materials) require gradient elution optimization.

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store in sealed containers under inert gas (N2_2 or Ar) at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., Ce-based catalysts) or enzymes (lipases) for regioselective reactions. For example, ammonium cerium phosphate increased benzyl acetate yields by 20% in optimized conditions .
  • DoE (Design of Experiments) : Use uniform experimental design to evaluate variables (e.g., molar ratios, temperature, catalyst loading). Statistical tools like ANOVA identify significant factors .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to determine rate laws and activation energies, as applied in benzyl acetate biosynthesis .

Q. What strategies resolve contradictions in reported physicochemical data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare melting points, solubility, and spectral data across multiple batches. For example, discrepancies in melting points (e.g., 66.2–66.9°C vs. 61–64°C in similar compounds) may arise from polymorphic forms or impurities .
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphs and X-ray photoelectron spectroscopy (XPS) to verify elemental composition .
  • Literature Harmonization : Reconcile data using authoritative databases (e.g., NIST) and peer-reviewed studies, avoiding non-academic sources .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states and electron affinity using Gaussian or ORCA software. For benzyl radicals, ionization energy (8.1 eV) and proton affinity (839 kJ/mol) inform reactivity .
  • MD Simulations : Study solvation effects in polar vs. nonpolar solvents. Parameters like LogP (~2.2) predict partitioning behavior .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the oxetane ring) on reaction rates or binding affinity.

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